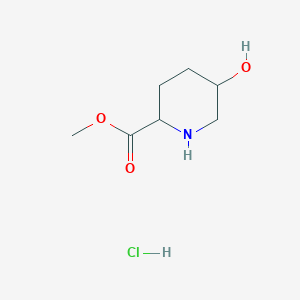
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl and a molecular weight of 195.65 g/mol . It is a piperidinecarboxylate ester, specifically the methyl ester of 5-hydroxypiperidine-2-carboxylic acid . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxopiperidine-2-carboxylate or 5-carboxypiperidine-2-carboxylate.
Reduction: Formation of 5-hydroxypiperidine-2-methanol.
Substitution: Formation of 5-chloropiperidine-2-carboxylate or 5-aminopiperidine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: A similar compound with a pyridine ring instead of a piperidine ring.
5-Hydroxypiperidine-2-carboxylic acid: The parent acid of the ester.
5-Chloropiperidine-2-carboxylate: A halogenated derivative.
Uniqueness
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride salt form, which imparts distinct chemical and physical properties. These properties make it particularly useful in various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
methyl 5-hydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H |
Clé InChI |
NKGYYAAHZUQKMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




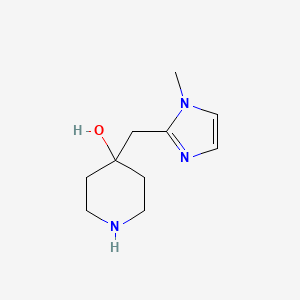


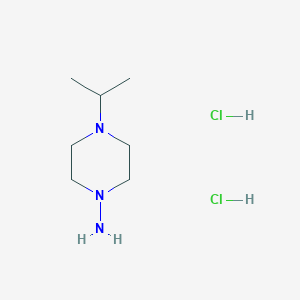
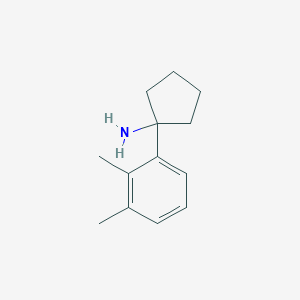

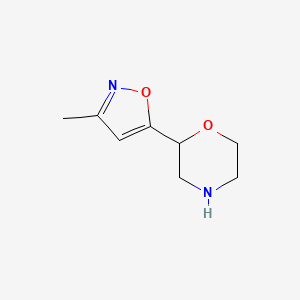
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
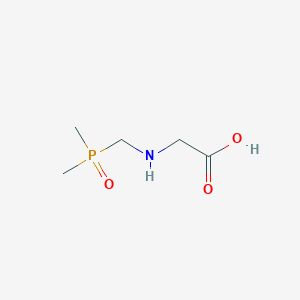

![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
